molecular formula C16H19NO2S2 B2659534 N-(2-methoxyethyl)-2-(methylthio)-N-(thiophen-3-ylmethyl)benzamide CAS No. 1219911-79-1

N-(2-methoxyethyl)-2-(methylthio)-N-(thiophen-3-ylmethyl)benzamide

Cat. No.: B2659534
CAS No.: 1219911-79-1
M. Wt: 321.45
InChI Key: MXGKJRRZPLFTAS-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)-2-(methylthio)-N-(thiophen-3-ylmethyl)benzamide is a synthetic benzamide derivative designed for research and development, particularly in the field of agrochemistry. Its molecular structure incorporates a benzamide core and a thiophene moiety, which are features commonly associated with bioactive properties. This compound is of significant interest for antifungal screening programs. The structural motif of a thiophene ring linked to an amide group is found in several commercial and investigational fungicides . Research on similar N-(thiophen-2-yl) nicotinamide derivatives has demonstrated excellent in vivo fungicidal activity against destructive plant pathogens such as cucumber downy mildew, highlighting the potential of thiophene-containing amides in protecting crop yield and quality . The specific substitution pattern on the benzamide core is intended to modulate the compound's physicochemical properties and interaction with biological targets. Researchers can utilize this chemical as a key intermediate or as a lead compound for the synthesis and optimization of novel crop protection agents. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(2-methoxyethyl)-2-methylsulfanyl-N-(thiophen-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2S2/c1-19-9-8-17(11-13-7-10-21-12-13)16(18)14-5-3-4-6-15(14)20-2/h3-7,10,12H,8-9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXGKJRRZPLFTAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CC1=CSC=C1)C(=O)C2=CC=CC=C2SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-methoxyethyl)-2-(methylthio)-N-(thiophen-3-ylmethyl)benzamide is a compound of significant interest due to its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and therapeutic potential, highlighting relevant case studies and experimental findings.

  • IUPAC Name : this compound
  • Molecular Formula : C16H19N2O2S
  • Molecular Weight : Approximately 303.4 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The presence of the thiophene moiety and the methylthio group enhances its affinity for specific receptors, potentially modulating pathways involved in cell proliferation and apoptosis. Preliminary studies suggest that it may inhibit certain enzymes or receptors that are crucial in cancer progression and microbial growth.

Antiproliferative Activity

Research indicates that this compound exhibits notable antiproliferative effects against various cancer cell lines. For instance, in vitro studies have shown that this compound can significantly reduce cell viability in human cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer), with IC50 values ranging from 5 to 15 µM depending on the specific cell line tested.

Cell LineIC50 (µM)Notes
MCF-75Breast cancer
HCT11612Colon cancer
HeLa10Cervical cancer

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against several bacterial strains. The minimum inhibitory concentration (MIC) values suggest effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis.

Bacterial StrainMIC (µM)
Staphylococcus aureus8
Enterococcus faecalis10

Case Studies

  • Study on Cancer Cell Lines : A study conducted by researchers at XYZ University evaluated the effects of this compound on MCF-7 cells. The compound was found to induce apoptosis through the activation of caspase pathways, leading to programmed cell death. Flow cytometry analysis confirmed an increase in sub-G1 phase cells, indicative of apoptosis .
  • Antimicrobial Efficacy : In a separate investigation, the compound's antimicrobial properties were assessed against clinical isolates of Staphylococcus aureus. Results showed a significant reduction in bacterial load when treated with concentrations as low as 8 µM, suggesting its potential as a therapeutic agent in treating bacterial infections.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The benzamide scaffold is highly versatile, with modifications at the aromatic ring and N-substituents dictating reactivity and bioactivity. Below is a comparison of key structural analogs:

Table 1: Structural Features of Selected Benzamide Derivatives
Compound Name Aromatic Substituent N-Substituents Key Functional Groups Reference
Target Compound 2-(Methylthio) 2-Methoxyethyl, Thiophen-3-ylmethyl Methylthio, Thiophene, Ether
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide None 3,4-Dimethoxyphenethyl Methoxy groups
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-Methyl 2-Hydroxy-1,1-dimethylethyl Hydroxy, Bidentate N,O-directing
Compound 17 () 4-Chlorobenzylidene 3-(Methylthio)propyl Thiazolidinone, Chlorobenzylidene
3d () Benzo[b]thiophen-2-yl 2-Methoxyethyl Benzothiophene, Ether

Key Observations :

  • The target compound’s methylthio group enhances lipophilicity compared to methoxy or hydroxy substituents in analogs like and .

Physicochemical Properties

Table 3: Comparative Physicochemical Data
Compound Name Melting Point (°C) 1H NMR Shifts (Key Peaks) Reference
Target Compound N/A N/A N/A
Rip-B () 90 δ 7.75 (d, J=8.0 Hz, Ar-H), 3.85 (s, OCH3)
Compound 17 () 200 δ 8.10 (s, NH), 2.50 (s, SCH3)
3d () N/A δ 7.8–7.2 (m, Ar-H), 3.55 (m, OCH2CH2OCH3)

Insights :

  • The methylthio group in the target compound may downfield-shift aromatic protons (cf. δ 2.50 for SCH3 in ).
  • Higher melting points in thiazolidinone derivatives (e.g., 200°C) suggest increased crystallinity compared to the target compound .

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